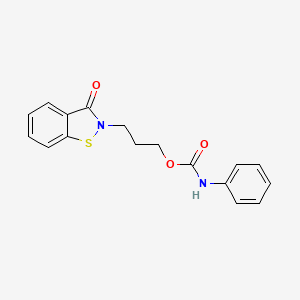
Propane, 1-((2-(ethenylseleno)ethyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1-((2-(ethenylseleno)ethyl)thio)- is an organic compound with the molecular formula C7H16SSe. This compound contains a total of 25 atoms, including 16 hydrogen atoms, 7 carbon atoms, 1 sulfur atom, and 1 selenium atom . The structure of this compound includes a propane backbone with a thioether linkage and an ethenylseleno group attached to it .
Preparation Methods
The synthesis of Propane, 1-((2-(ethenylseleno)ethyl)thio)- involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of thiolate anions with alkyl halides . The preparation process typically includes the following steps:
Formation of Thiolate Anion: This is achieved by reacting a thiol with a base.
Reaction with Alkyl Halide: The thiolate anion then reacts with an alkyl halide to form the desired thioether compound.
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Propane, 1-((2-(ethenylseleno)ethyl)thio)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: The ethenylseleno group can participate in substitution reactions, where it can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propane, 1-((2-(ethenylseleno)ethyl)thio)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and selenoethers.
Biology: The compound’s unique structure makes it useful in studying the biological roles of selenium and sulfur-containing compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs that target specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Propane, 1-((2-(ethenylseleno)ethyl)thio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioether and selenoether groups can participate in redox reactions, influencing cellular processes and signaling pathways . The compound’s ability to undergo thiol-ene “click” reactions makes it a versatile tool in chemical biology and materials science .
Comparison with Similar Compounds
Similar compounds to Propane, 1-((2-(ethenylseleno)ethyl)thio)- include other thioethers and selenoethers. Some examples are:
Ethyl Propyl Sulfide: A simple thioether with a similar sulfur linkage.
Vinyl Selenide: A compound with a selenium atom in a similar ethenyl configuration.
Methyl Selenide: Another selenoether with a simpler structure.
What sets Propane, 1-((2-(ethenylseleno)ethyl)thio)- apart is its unique combination of a thioether and an ethenylseleno group, which provides distinct chemical and biological properties .
Properties
CAS No. |
90053-40-0 |
|---|---|
Molecular Formula |
C7H16SSe |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
1-(2-ethylselanylethylsulfanyl)propane |
InChI |
InChI=1S/C7H16SSe/c1-3-5-8-6-7-9-4-2/h3-7H2,1-2H3 |
InChI Key |
ZPODEPPQMMCTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC[Se]CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid](/img/structure/B12680755.png)
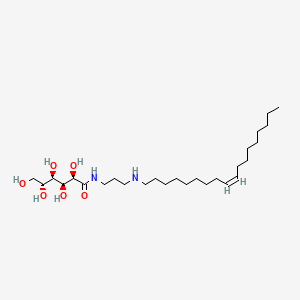
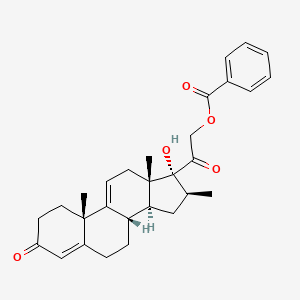
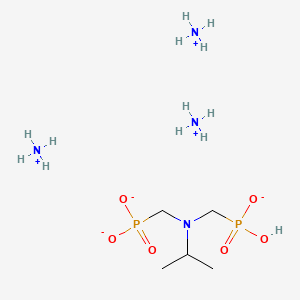



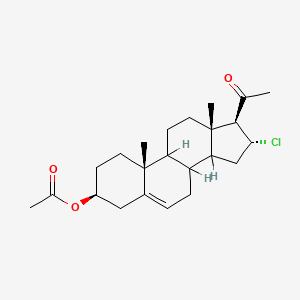

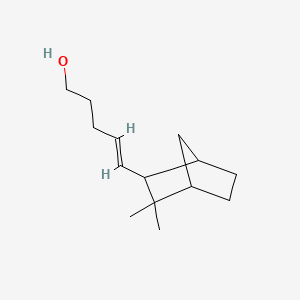

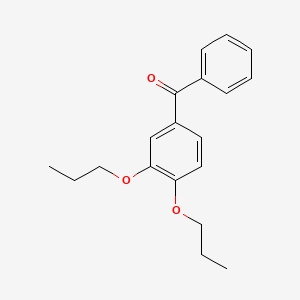
![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
